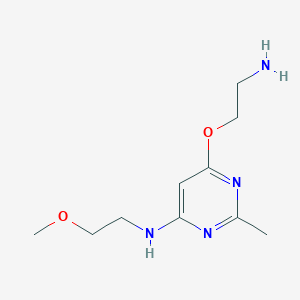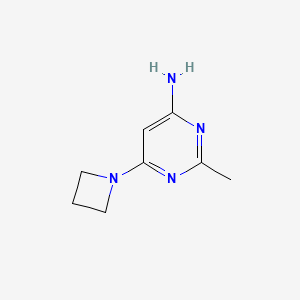
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine, also known as 6-AEMMP, is a synthetic compound that has been studied for its potential applications in scientific research. 6-AEMMP is a pyrimidine derivative, which is a type of nitrogen-containing organic compound with a five-membered ring structure. It is a colorless, water-soluble compound that has been found to have multiple biochemical and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Aromatic Amines (HAAs) Analysis and Implications
Analysis and Metabolites in Biological Matrices : A comprehensive review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in foodstuff and biological matrices highlights the importance of detecting these compounds due to their carcinogenic effects. Liquid chromatography coupled to mass spectrometry is identified as a preferred method for sensitive and selective analysis (Teunissen et al., 2010).
Food Safety and HAAs : Research on HAAs formed during food processing emphasizes the need for mitigation strategies to reduce these compounds in meat products. The paper discusses factors influencing HAA formation and presents methods to attenuate their levels through natural and synthetic additives, highlighting the significance of controlling HAAs in food safety (Chen et al., 2020).
Advanced Oxidation Processes for Degradation : A review focusing on the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs) reveals the effectiveness of these methods in breaking down recalcitrant compounds in water. The study underscores the importance of optimizing AOPs for environmental applications (Bhat & Gogate, 2021).
Biogenic Amines in Fish : An investigation into biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation reviews the significant health and safety considerations associated with these compounds. The study provides insights into the mechanisms of amine formation and their implications for food safety (Bulushi et al., 2009).
Propriétés
IUPAC Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-8-13-9(12-4-6-15-2)7-10(14-8)16-5-3-11/h7H,3-6,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRXEIFUQNKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-(2-methoxyethyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















